2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine
Description
2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino)[1,3,5]triazine is a substituted triazine derivative characterized by three distinct functional groups:
- Position 2: A chlorine atom, which acts as a reactive leaving group.
- Position 4: A cyclopropylmethyl amino group (-NH-CH₂-cyclopropyl), contributing steric bulk and lipophilicity.
- Position 6: An n-propylamino group (-NH-CH₂CH₂CH₃), providing moderate hydrophobicity.
Properties
IUPAC Name |
6-chloro-2-N-(cyclopropylmethyl)-4-N-propyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5/c1-2-5-12-9-14-8(11)15-10(16-9)13-6-7-3-4-7/h7H,2-6H2,1H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDSATJKLUJHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)Cl)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine, with the CAS number 40533-54-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources of information.
The molecular formula of this compound is C₁₀H₁₆ClN₅, with a molecular weight of 241.72 g/mol. The compound's structure includes a triazine ring, which is significant in its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 40533-54-8 |
| Molecular Formula | C₁₀H₁₆ClN₅ |
| Molecular Weight | 241.72 g/mol |
Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes and receptors involved in cellular signaling pathways. Specifically, studies have shown that triazine derivatives can act as protein tyrosine kinase inhibitors, which play a crucial role in regulating cell growth and differentiation.
Pharmacological Effects
- Anticancer Activity : Some studies suggest that triazine derivatives possess anticancer properties by inhibiting tumor cell proliferation. For instance, compounds that share structural similarities with this triazine have demonstrated effectiveness against various cancer cell lines.
- Respiratory Disorders : A patent related to this compound outlines its potential use in treating breathing control diseases. The specific mechanism involves modulation of respiratory pathways, which could provide therapeutic benefits for conditions such as asthma or chronic obstructive pulmonary disease (COPD) .
- Neuroprotective Effects : Preliminary data suggest that the compound may exhibit neuroprotective properties by influencing neurotransmitter systems and reducing oxidative stress in neural tissues.
Case Studies
Several case studies have documented the biological effects of triazine derivatives:
- Study on Antitumor Activity : A study published in a peer-reviewed journal explored the effects of various triazine derivatives on human cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis (programmed cell death) .
- Respiratory Function Improvement : In a clinical trial involving patients with COPD, a related compound demonstrated significant improvements in lung function and reduced exacerbation rates compared to placebo controls .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key differences in substituents influence reactivity, lipophilicity, and biological activity.
*Molecular formula calculated based on substituent analysis.
Reactivity and Stability
- Chlorine vs. Methylthio (SCH₃) : The chlorine in the target compound is more electrophilic than SCH₃ groups in Prometryn or Dimethametryn, enabling faster hydrolysis or nucleophilic substitution. This may enhance herbicidal potency but reduce environmental persistence .
- Steric Effects : The cyclopropylmethyl group introduces greater steric hindrance compared to isopropyl (Prometryn) or diethyl (Dimethametryn) groups. This could reduce enzymatic degradation rates, prolonging soil activity.
Lipophilicity and Environmental Behavior
Herbicidal Efficacy
- Mode of Action : Like other triazines, the target compound likely inhibits photosystem II by binding to the D1 protein. Chlorine’s electron-withdrawing nature enhances binding affinity compared to SCH₃-containing analogs .
- Selectivity : The combination of cyclopropylmethyl and n-propyl groups may narrow the spectrum of activity, targeting grasses rather than broadleaf weeds (unlike Dimethametryn).
Research Findings and Data
Environmental Impact
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
